molecular formula C9H18O3 B14002982 3-Hydroxy-3-isopropyl-4-methylpentanoic acid CAS No. 26732-54-7

3-Hydroxy-3-isopropyl-4-methylpentanoic acid

Cat. No.: B14002982
CAS No.: 26732-54-7
M. Wt: 174.24 g/mol
InChI Key: ABFTYRLQPPDVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-isopropyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a branched-chain hydroxy acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) on a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by oxidation and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) and an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a suitable precursor, such as 3-isopropyl-4-methylpent-2-en-1-one, in the presence of a metal catalyst like palladium on carbon (Pd/C). This method allows for efficient large-scale production under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-isopropyl-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-isopropyl-4-methylpentanoic acid or 3-isopropyl-4-methyl-2-pentanone.

    Reduction: Formation of 3-hydroxy-3-isopropyl-4-methylpentanol.

    Substitution: Formation of derivatives such as 3-chloro-3-isopropyl-4-methylpentanoic acid.

Scientific Research Applications

3-Hydroxy-3-isopropyl-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylpentanoic acid: Similar structure but lacks the isopropyl group.

    4-Hydroxy-3-methylpentanoic acid: Hydroxyl group is located at a different position.

    3-Isopropyl-4-methylpentanoic acid: Lacks the hydroxyl group.

Uniqueness

3-Hydroxy-3-isopropyl-4-methylpentanoic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

26732-54-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-hydroxy-4-methyl-3-propan-2-ylpentanoic acid

InChI

InChI=1S/C9H18O3/c1-6(2)9(12,7(3)4)5-8(10)11/h6-7,12H,5H2,1-4H3,(H,10,11)

InChI Key

ABFTYRLQPPDVSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)O)(C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.